molecular formula C10H12O B3054037 3,4,5-Trimethylbenzaldehyde CAS No. 5779-74-8

3,4,5-Trimethylbenzaldehyde

Cat. No.: B3054037
CAS No.: 5779-74-8
M. Wt: 148.2 g/mol
InChI Key: SYBPMJLJCUCJGM-UHFFFAOYSA-N
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Description

3,4,5-Trimethylbenzaldehyde: is an organic compound belonging to the class of aromatic aldehydes. It is characterized by the presence of three methyl groups attached to the benzene ring at positions 3, 4, and 5, along with an aldehyde group at position 1. This compound is known for its distinctive chemical properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Laboratory Scale: One common method for synthesizing 3,4,5-trimethylbenzaldehyde involves the Friedel-Crafts acylation of mesitylene (1,3,5-trimethylbenzene) with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the mixture to achieve the desired product.

    Industrial Production: On an industrial scale, this compound can be synthesized through the oxidation of 3,4,5-trimethyltoluene using oxidizing agents such as potassium permanganate or chromium trioxide. .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3,4,5-Trimethylbenzaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid, 3,4,5-trimethylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group in this compound can be reduced to the corresponding alcohol, 3,4,5-trimethylbenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions. For example, nitration of this compound can introduce nitro groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products:

Scientific Research Applications

Chemistry:

  • 3,4,5-Trimethylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

  • It is employed in biochemical studies to investigate enzyme reactions and metabolic pathways.

Medicine:

  • The compound is used in the development of drugs and therapeutic agents, particularly those targeting specific biochemical pathways.

Industry:

Mechanism of Action

The mechanism of action of 3,4,5-trimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness:

  • The presence of three methyl groups at positions 3, 4, and 5 in this compound imparts unique steric and electronic effects, influencing its reactivity and interactions with other molecules. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3,4,5-trimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-4-10(6-11)5-8(2)9(7)3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYBPMJLJCUCJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50484578
Record name 3,4,5-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4,5-Trimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5779-74-8
Record name 3,4,5-Trimethylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5779-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50484578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

52 °C
Record name 3,4,5-Trimethylbenzaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032017
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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